molecular formula C5H6N4S B8486229 5-(Azidomethyl)-2-methylthiazole

5-(Azidomethyl)-2-methylthiazole

Cat. No.: B8486229
M. Wt: 154.20 g/mol
InChI Key: SBNGLKDPRLLAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azidomethyl)-2-methylthiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and an azidomethyl group at position 3. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is known for its role in pharmaceuticals and agrochemicals . The azidomethyl (-CH₂N₃) substituent introduces reactivity suitable for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or polymer synthesis .

Properties

Molecular Formula

C5H6N4S

Molecular Weight

154.20 g/mol

IUPAC Name

5-(azidomethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C5H6N4S/c1-4-7-2-5(10-4)3-8-9-6/h2H,3H2,1H3

InChI Key

SBNGLKDPRLLAJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Azide-Containing Heterocycles

Compound Core Structure Substituents Key Properties/Applications References
5-(Azidomethyl)-2-methylthiazole Thiazole 2-CH₃, 5-CH₂N₃ Click chemistry, potential drug intermediates
2-(Azidomethyl)-5-(4-bromophenyl)oxazole Oxazole 2-CH₂N₃, 5-C₆H₄Br Photolabile probes, agrochemical precursors
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 2-NH₂, 5-C₆H₄CH₃ Antifungal, insecticidal activities
5-Ethyl-2-methylthiazole Thiazole 2-CH₃, 5-CH₂CH₃ Flavoring agent, corrosion inhibition
Losartan azido impurity Imidazole Azidomethyl, biphenyl-tetrazole Mutagenic byproduct in pharmaceuticals

Key Observations :

  • Azidomethyl Group : Compounds with -CH₂N₃ (e.g., this compound, losartan azido impurity) exhibit high reactivity in CuAAC but may pose mutagenic risks .
  • Thiazole vs. Oxazole : Thiazoles (sulfur-containing) generally show broader biological activity (e.g., anti-inflammatory, antimicrobial) compared to oxazoles, which are more common in photodynamic therapies .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromophenyl in oxazole derivatives) enhance thermal stability, while alkyl groups (e.g., ethyl in 5-ethyl-2-methylthiazole) improve volatility for applications like flavoring .
Physical and Chemical Properties
  • Boiling Points : 5-Ethyl-2-methylthiazole has a boiling point of ~140°C (data possibly misreported as 1403°C in ), while azidomethyl derivatives are typically less volatile due to polar substituents .
  • Stability : Azide-containing compounds require storage at low temperatures to prevent decomposition .

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